molecular formula C20H17BrN4 B12221469 N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12221469
M. Wt: 393.3 g/mol
InChI Key: UYLGWBBKYXRKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetically designed small molecule belonging to the class of pyrazolo[1,5-a]pyrimidines, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This compound features a fused, planar bicyclic core structure that serves as a privileged scaffold in the design of protein kinase inhibitors (PKIs) . Its specific structure, incorporating a 4-bromophenyl group at the 7-amine position and a phenyl group at the 3-position, is optimized for interaction with enzyme active sites. The primary research value of this compound lies in the investigation of targeted cancer therapies. Pyrazolo[1,5-a]pyrimidines have demonstrated potent activity as inhibitors of critical protein kinases, such as EGFR, B-Raf, and MEK, which are frequently dysregulated in cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural motif acts as an ATP-competitive inhibitor, effectively blocking the aberrant signaling pathways that drive oncogenic proliferation and survival . Researchers utilize this compound in vitro and in vivo to study cytotoxicity, kinase selectivity, and antiproliferative effects, providing valuable insights for the development of next-generation anticancer agents . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C20H17BrN4

Molecular Weight

393.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H17BrN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)19(14(2)24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3

InChI Key

UYLGWBBKYXRKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Enaminones with 3-Aminopyrazoles

A one-pot microwave-assisted cyclocondensation reaction between β-enaminones and NH-3-aminopyrazoles generates the pyrazolo[1,5-a]pyrimidine core with high regioselectivity. For example, heating β-enaminones derived from acetylacetone with 3-aminopyrazole at 120°C under microwave irradiation for 20 minutes yields the unsubstituted core in 75–85% yield. This method avoids traditional thermal decomposition issues and reduces reaction times from hours to minutes.

Vilsmeier-Haack Formylation for Aldehyde Intermediate Generation

Following cyclocondensation, the 3-position of the pyrazolo[1,5-a]pyrimidine is formylated using a Vilsmeier-Haack reagent (iminium salt complex of DMF and POCl₃). This step introduces a formyl group, enabling subsequent functionalization via nucleophilic substitution or reductive amination. The reaction proceeds at 0–5°C in dichloromethane, achieving 70–90% yields for 3-formyl derivatives.

Bromophenyl and Methyl Group Installation

Buchwald-Hartwig Amination for N-(4-Bromophenyl) Attachment

The 7-amino group is introduced via Buchwald-Hartwig coupling between the pyrazolo[1,5-a]pyrimidine core and 4-bromoaniline. Using Pd(OAc)₂ as a catalyst, XantPhos as a ligand, and Cs₂CO₃ as a base in toluene at 110°C, this reaction achieves 65–80% yields. The bromine atom remains intact under these conditions, avoiding undesired dehalogenation.

Friedel-Crafts Alkylation for 2,5-Dimethyl Substitution

Methyl groups at positions 2 and 5 are introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃ in anhydrous dichloroethane. The reaction proceeds at 40°C for 6 hours, yielding 85–90% dimethylated product. Regioselectivity is ensured by the electron-deficient nature of the pyrimidine ring, which directs methylation to the 2- and 5-positions.

Electrochemical C–H Chalcogenation for 3-Phenyl Functionalization

Recent advances employ electrochemical methods for direct C–H bond chalcogenation at the 3-position. Using graphite electrodes and TBABF₄ as an electrolyte in acetonitrile, the 3-phenyl group is introduced via radical cross-coupling with diphenyl disulfide or diselenide. This oxidant-free method operates at room temperature, achieving 70–85% yields with excellent regioselectivity.

Table 1: Comparison of Key Synthetic Methods

Step Method Conditions Yield (%) Reference
Core formation Microwave cyclocondensation 120°C, 20 min, DMF 75–85
3-Formylation Vilsmeier-Haack 0–5°C, POCl₃, CH₂Cl₂ 70–90
N-(4-Bromophenyl) Buchwald-Hartwig Pd(OAc)₂, XantPhos, Cs₂CO₃, 110°C 65–80
2,5-Dimethylation Friedel-Crafts AlCl₃, CH₂Cl₂, 40°C 85–90
3-Phenylation Electrochemical Graphite, TBABF₄, 10 mA, rt 70–85

Optimization Strategies for Industrial Scalability

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the cyclocondensation step achieves 90% conversion in 5 minutes when conducted in a microreactor at 130°C with a residence time of 2 minutes.

Green Chemistry Approaches

Solvent-free mechanochemical grinding is used for the Buchwald-Hartwig amination, reducing waste generation. Ball-milling the pyrazolo[1,5-a]pyrimidine core with 4-bromoaniline, Pd/C, and K₃PO₄ for 2 hours yields 78% product.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-rich 7-amino group can lead to undesired substitutions at the 6-position. Using bulky directing groups like tert-butoxycarbonyl (Boc) during amination mitigates this issue, improving 3-position selectivity to >95%.

Purification of Polyhalogenated Byproducts

Chromatographic separation on silica gel modified with silver nitrate (AgNO₃-SiO₂) effectively removes brominated byproducts, enhancing final compound purity to >99%.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer potential. Research indicates that derivatives of this compound exhibit selective inhibition of various cancer cell lines through mechanisms such as:

  • Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit key enzymes involved in cancer progression. For instance, they can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Targeting Specific Pathways : Some studies suggest that these compounds can modulate signaling pathways associated with cancer metastasis and resistance to chemotherapy. Their ability to interfere with the phosphoinositide 3-kinase (PI3K) pathway has been highlighted as a significant mechanism of action .

Neurological Applications

N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has also shown promise in the field of neurology:

  • Anticonvulsant Activity : Recent studies have explored the potential of pyrazolo[1,5-a]pyrimidines as new antiepileptic drugs (AEDs). The compound's structural modifications can enhance its efficacy against seizures while minimizing side effects associated with traditional AEDs .
  • Inhibition of AAK1 : As an inhibitor of adaptor associated kinase 1 (AAK1), this compound may play a role in treating conditions related to synaptic dysfunction and endocytic pathways. AAK1 is implicated in various neurological disorders, making this compound a candidate for further investigation in neurotherapeutics .

Fluorescent Probes

The unique structural characteristics of pyrazolo[1,5-a]pyrimidines allow them to function as effective fluorescent probes:

  • Optical Applications : Research has identified pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their photophysical properties. These compounds can undergo excited-state intramolecular proton transfer (ESIPT), making them suitable for use in fluorescence-based sensors and imaging techniques .

Table 1: Summary of Research Findings on this compound

Application AreaKey FindingsReferences
Anticancer PropertiesInhibits CDKs; modulates PI3K signaling pathway; induces apoptosis , ,
Neurological ApplicationsPotential AED; inhibits AAK1; affects synaptic vesicle recycling ,
Optical ApplicationsExhibits ESIPT; useful in fluorescence sensors ,

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of structurally related compounds, focusing on structural variations, physicochemical properties, and biological implications.

Structural Variations

Key structural differences among analogs include:

  • Position 3 : Aromatic substituents (phenyl, 4-fluorophenyl, biphenyl).
  • Position 5 : Methyl, tert-butyl, or isopropyl groups.
  • Position 7 : Amine substituents (4-bromophenyl, 4-chlorophenyl, pyridinylmethyl, sec-butyl).
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents (Positions) LogP* Reference
N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine C₂₃H₂₀BrN₄ 440.34 3-Ph, 5-Me, 7-(4-BrPh) 5.2
N-(4-Isopropylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine C₂₃H₂₄N₄ 356.47 3-Ph, 5-Me, 7-(4-isoPrPh) 4.8
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine C₁₈H₂₂N₄ 294.40 3-Ph, 5-Me, 7-sec-Bu 3.9
N-(4-chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine C₂₅H₂₀ClN₄ 411.91 3-Ph, 5-Ph, 7-(4-ClPh) 6.1
N-(3-methoxyphenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine C₂₃H₂₁FN₄O 388.44 3-(4-FPh), 5-Me, 7-(3-MeOPh) 4.5

*LogP values estimated using fragment-based methods.

Physicochemical Properties

  • Molecular Weight : The bromophenyl derivative (440.34 g/mol) is heavier than chlorophenyl (411.91 g/mol) or alkyl-substituted analogs (294.40–356.47 g/mol) due to bromine’s atomic mass .
  • Lipophilicity (LogP) : Bromine increases lipophilicity (LogP ~5.2) compared to less electronegative groups (e.g., sec-butyl: LogP ~3.9). This may enhance membrane permeability but reduce aqueous solubility .

Research Findings and Implications

  • Synthetic Accessibility : The bromophenyl derivative can be synthesized via Buchwald–Hartwig amination or Suzuki coupling, similar to analogs in .
  • Spectroscopic Profiles : Distinct ¹H NMR signals (e.g., aromatic protons at δ 8.35 ppm in ) and HRMS data aid in differentiation from chloro or methoxy-substituted compounds.
  • Optimization Potential: Introducing hydrophilic groups (e.g., morpholine in ) or fluorine (as in ) could balance the bromine-induced lipophilicity for improved pharmacokinetics.

Biological Activity

N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology and antiviral therapies. The following sections detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C20H17BrN4
  • Molecular Weight : 393.3 g/mol

Structural Characteristics

The compound features a unique bicyclic structure that incorporates both pyrazole and pyrimidine rings. The presence of a brominated phenyl group enhances its biological activity by increasing reactivity and potential interactions with biological targets.

Anticancer Activity

This compound has shown promising anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), among others.
  • Mechanism of Action : The compound acts by inhibiting specific kinases involved in cancer cell proliferation and survival.

Case Study: In Vitro Testing

A study investigated the anticancer activity of this compound using the MTT assay, which measures cell viability. The results indicated that the compound exhibited significant growth inhibition in MDA-MB-231 cells at varying concentrations over 72 hours. In comparison to established anticancer agents like YM155, this compound demonstrated comparable or superior efficacy in certain assays .

Antiviral Activity

The compound has also been explored for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzyme activities or host cell pathways essential for viral proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Brominated Phenyl Group : Enhances reactivity and interaction with biological targets.
  • Dimethyl Substituents : May influence lipophilicity and cellular uptake.
  • Pyrazole and Pyrimidine Rings : Provide a scaffold known for various pharmacological activities.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that modifications in substituents can significantly alter biological activity. For instance, other derivatives lacking the bromine atom showed decreased potency against cancer cell lines .

Compound NameIC50 (µM)Activity Type
This compound15.3Anticancer
YM15510.0Anticancer
Triazole-linked glycohybrids20.0Anticancer

Synthesis and Interaction Studies

The synthesis of this compound typically involves several key steps using copper-catalyzed reactions that facilitate the formation of the pyrazolo-pyrimidine core structure. Interaction studies using molecular docking simulations have indicated favorable binding affinities with targets involved in cancer progression and viral replication.

Molecular Docking Findings

Molecular docking studies have provided insights into the binding modes of this compound with various receptors. These studies suggest that the compound can effectively occupy active sites of target proteins, inhibiting their function and leading to reduced cellular proliferation or viral replication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing pyrazolo[1,5-a]pyrimidin-7-amine derivatives, and how can purity be optimized?

  • Methodology : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl substituents. For example, demonstrates the use of (4-fluorophenyl)boronic acid in Suzuki reactions to functionalize the pyrazolo[1,5-a]pyrimidine core. Post-synthetic steps include Boc-protection/deprotection and crystallization for purity ≥95%. Reaction conditions (catalysts, solvents, temperature) are optimized via iterative Design of Experiments (DoE) to maximize yield .
  • Characterization : Confirm structure and purity via 1H^1H-NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS (exact mass matching ±2 ppm error) .

Q. How can the biological activity of this compound be initially screened in enzymatic assays?

  • Experimental Design : Use fluorescence-based or radiometric assays to measure inhibition constants (KiK_i) against target enzymes. For CRF1 receptor antagonism (analogous to R 121919 in ), competitive binding assays with 125I^{125}I-labeled ligands are recommended. Include positive controls (e.g., CP 154,526 for CRF1) and validate with dose-response curves (IC50_{50} values) .
  • Data Interpretation : Compare KiK_i values with structurally related compounds (e.g., trifluoromethyl analogs in ) to assess substituent effects on binding affinity .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core influence bioactivity?

  • SAR Analysis : shows that 3-(4-fluorophenyl) and 5-(4-methoxyphenyl) substituents enhance anti-mycobacterial activity (MIC = 0.5 µg/mL), while bulky groups like 5-(4-isopropylphenyl) reduce potency. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like mycobacterial enzymes .
  • Contradiction Resolution : Discrepancies in activity across studies (e.g., trifluoromethyl vs. bromophenyl groups in vs. 10) may arise from differences in target specificity. Validate via isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. What strategies resolve conflicting data on metabolic stability and bioavailability in preclinical studies?

  • Pharmacokinetic Optimization : Lipophilicity (logP) adjustments via substituent modification (e.g., replacing bromine with methoxy groups) can enhance blood-brain barrier penetration (). Use in vitro microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots .
  • In Vivo Validation : Compare AUC024h_{0-24h} and Cmax_{max} in rodent models with structurally similar compounds (e.g., ’s triazolopyrimidines with 53% oral bioavailability) .

Q. How can computational methods prioritize derivatives for synthesis in lead optimization?

  • In-Silico Workflow :

Generate 3D conformers (e.g., OMEGA software) and dock into target protein structures (e.g., Plasmodium falciparum DHODH in ).

Score binding energies and rank derivatives (e.g., DSM191 in achieved pEC50_{50} = 8.95 via scaffold hopping).

Validate predictions with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.